Cas no 13231-81-7 (3-Methyl-1-hexanol)

3-Methyl-1-hexanol structure
3-Methyl-1-hexanol structure
Nombre del producto:3-Methyl-1-hexanol
Número CAS:13231-81-7
MF:C7H16O
Megavatios:116.2013
MDL:MFCD01321178
CID:169112
PubChem ID:25793

3-Methyl-1-hexanol Propiedades químicas y físicas

Nombre e identificación

    • 1-Hexanol, 3-methyl-
    • 3-Methyl-1-hexanol
    • 3-Methylhexan-1-ol
    • 3-Methylhexanol
    • methylhexanol
    • 1-HEXANOL,3-METHYL
    • 3-methyl-hexan-1-ol
    • (±)-3-methyl-hexan-1-ol
    • 3-METHYL-1-HEXANOL 96+%
    • YGZVAQICDGBHMD-UHFFFAOYSA-N
    • M1246
    • MFCD01321178
    • CS-0216041
    • EN300-323196
    • T71716
    • AKOS009157982
    • AS-57350
    • DTXSID20927629
    • SCHEMBL497428
    • 13231-81-7
    • MDL: MFCD01321178
    • Renchi: 1S/C7H16O/c1-3-4-7(2)5-6-8/h7-8H,3-6H2,1-2H3
    • Clave inchi: YGZVAQICDGBHMD-UHFFFAOYSA-N
    • Sonrisas: O([H])C([H])([H])C([H])([H])C([H])(C([H])([H])[H])C([H])([H])C([H])([H])C([H])([H])[H]

Atributos calculados

  • Calidad precisa: 116.12018
  • Masa isotópica única: 116.12
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 1
  • Recuento de átomos pesados: 8
  • Cuenta de enlace giratorio: 4
  • Complejidad: 43.7
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 1
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Recuento de constructos de variantes mutuas: nothing
  • Xlogp3: 2.3
  • Superficie del Polo topológico: 20.2
  • Carga superficial: 0

Propiedades experimentales

  • Color / forma: Not determined
  • Denso: 0.83
  • Punto de fusión: -30.45°C (estimate)
  • Punto de ebullición: 96°C/41mmHg(lit.)
  • Punto de inflamación: 61.8°C
  • índice de refracción: 1.4240 to 1.4270
  • PSA: 20.23
  • Logp: 1.80500
  • Disolución: Not determined
  • Presión de vapor: 0.8±0.6 mmHg at 25°C

3-Methyl-1-hexanol Información de Seguridad

  • Promover:warning
  • Palabra de señal:warning
  • Instrucciones de peligro: H227
  • Declaración de advertencia: P210-P280-P370+P378-P403+P235-P501
  • Instrucciones de Seguridad: H303+H313+H333
  • Condiciones de almacenamiento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

3-Methyl-1-hexanol PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Enamine
EN300-323196-2.5g
3-methylhexan-1-ol
13231-81-7 95%
2.5g
$180.0 2023-09-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
M1246-5g
3-Methyl-1-hexanol
13231-81-7 96.0%(GC)
5g
¥2085.0 2022-06-10
abcr
AB138715-1 g
3-Methyl-1-hexanol, 96%; .
13231-81-7 96%
1g
€124.90 2023-05-09
Enamine
EN300-323196-1.0g
3-methylhexan-1-ol
13231-81-7 95%
1g
$0.0 2023-06-07
Enamine
EN300-323196-5.0g
3-methylhexan-1-ol
13231-81-7 95%
5.0g
$309.0 2023-02-24
Apollo Scientific
OR937638-5g
3-Methyl-1-hexanol
13231-81-7 95%
5g
£600.00 2023-09-01
Apollo Scientific
OR937638-1g
3-Methyl-1-hexanol
13231-81-7 95
1g
£81.00 2025-02-20
TRC
M331858-100mg
3-Methyl-1-hexanol
13231-81-7
100mg
$ 65.00 2022-06-03
Enamine
EN300-323196-1g
3-methylhexan-1-ol
13231-81-7 95%
1g
$101.0 2023-09-04
Enamine
EN300-323196-0.05g
3-methylhexan-1-ol
13231-81-7 95%
0.05g
$23.0 2023-09-04

3-Methyl-1-hexanol Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Sodium bicarbonate Solvents: Water ;  24 h, rt
2.1 Reagents: Sodium periodate Solvents: Water ;  10 min, rt
3.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ;  17 h, 65 °C
4.1 Reagents: Sodium borohydride Solvents: Methanol ;  20 min, 0 °C
4.2 Reagents: Sodium chloride Solvents: Water ;  2 min
5.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
5.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
6.1 300 - 900 °C
Referencia
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

Synthetic Routes 2

Condiciones de reacción
1.1 300 - 900 °C
Referencia
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
1.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
2.1 300 - 900 °C
3.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
3.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
4.1 300 - 900 °C
Referencia
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Sodium periodate Solvents: Water ;  10 min, rt
2.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ;  17 h, 65 °C
3.1 Reagents: Sodium borohydride Solvents: Methanol ;  20 min, 0 °C
3.2 Reagents: Sodium chloride Solvents: Water ;  2 min
4.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
4.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
5.1 300 - 900 °C
Referencia
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

Synthetic Routes 5

Condiciones de reacción
1.1 300 - 900 °C
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
2.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
3.1 300 - 900 °C
Referencia
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
1.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
2.1 300 - 900 °C
Referencia
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  20 min, 0 °C
1.2 Reagents: Sodium chloride Solvents: Water ;  2 min
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
2.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
3.1 300 - 900 °C
Referencia
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ;  17 h, 65 °C
2.1 Reagents: Sodium borohydride Solvents: Methanol ;  20 min, 0 °C
2.2 Reagents: Sodium chloride Solvents: Water ;  2 min
3.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
3.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
4.1 300 - 900 °C
Referencia
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

3-Methyl-1-hexanol Raw materials

3-Methyl-1-hexanol Preparation Products

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:13231-81-7)3-Methyl-1-hexanol
A983427
Pureza:99%
Cantidad:5g
Precio ($):208.0